molecular formula C7H9NO3 B2556471 5-Formyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid CAS No. 2260937-75-3

5-Formyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid

Cat. No. B2556471
M. Wt: 155.153
InChI Key: PEWSGGLOWFRDLJ-UHFFFAOYSA-N
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Description

5-Formyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid is a derivative of tetrahydropyridines (THPs), which are heterocyclic compounds. THPs exist in distinct structural isomers and have been identified in both natural products and synthetic pharmaceutical agents .


Synthesis Analysis

Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . A palladium-catalyzed cyclization-Heck reaction can be used to synthesize THP analogs . This reaction involves the formation of 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives by palladium-catalyzed cyclization-Heck reaction of allenamides and aryl halides in dioxane at 80ºC .


Molecular Structure Analysis

The molecular structure of 5-Formyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid is characterized by a tetrahydropyridine ring with a formyl group at the 5-position and a carboxylic acid group at the 4-position .


Chemical Reactions Analysis

The chemical reactions involving 5-Formyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid are primarily based on the functional groups present in the molecule. The formyl group can participate in various reactions such as oxidation, reduction, and nucleophilic addition .

Future Directions

The future directions in the research of 5-Formyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid and its derivatives could involve the development of more innovative methods for the synthesis of substituted-tetrahydropyridine derivatives and determination of their pharmacological activities . Special attention could be given to the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties .

properties

IUPAC Name

5-formyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-4-5-3-8-2-1-6(5)7(10)11/h3-4,6,8H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWSGGLOWFRDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC=C(C1C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid

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